molecular formula C24H27N3O4 B5046995 1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE

1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE

Cat. No.: B5046995
M. Wt: 421.5 g/mol
InChI Key: PEFYMVVGAZUCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine involves several steps. One common synthetic route begins with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with naphthalen-1-ylmethylamine to form the desired piperazine derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of a base like sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-30-23-14-20(22(27(28)29)15-24(23)31-2)17-26-12-10-25(11-13-26)16-19-8-5-7-18-6-3-4-9-21(18)19/h3-9,14-15H,10-13,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFYMVVGAZUCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.